NTR 368

Beschreibung

BenchChem offers high-quality NTR 368 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NTR 368 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

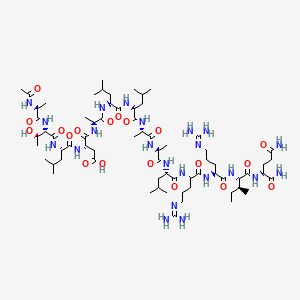

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALDXYFESKMAR-SMVIZIMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H124N22O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1565.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NTR 368 Peptide: A Technical Guide to its Mechanism of Action in Neuronal Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). It has been identified as a potent inducer of apoptosis in neuronal cells. This document provides a comprehensive technical overview of the NTR 368 peptide, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its function. All quantitative data from cited key experiments are summarized, and relevant signaling pathways and experimental workflows are visualized.

Introduction

The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor that plays a crucial role in neuronal development, survival, and apoptosis. The NTR 368 peptide is derived from a cytoplasmic segment of p75NTR and has been shown to mimic the pro-apoptotic signaling of the full-length receptor. Its ability to induce programmed cell death makes it a valuable tool for studying the molecular mechanisms of neuronal apoptosis and a potential starting point for the development of novel therapeutics targeting neurodegenerative diseases or cancers. A key characteristic of NTR 368 is its propensity to adopt a helical conformation, particularly in a lipid environment, which is believed to be critical for its biological activity.

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of NTR 368 is the induction of apoptosis in neuronal cells. This process is initiated by the peptide's interaction with intracellular components, triggering a signaling cascade that culminates in programmed cell death. The helical structure of the peptide is thought to be essential for its pro-apoptotic function.

Quantitative Data Summary

| Parameter | Cell Line | Concentration | Result | Reference |

| % Apoptosis | Human Neuroblastoma | Data not available | Data not available | Hileman et al., 1997 |

| Cell Viability (IC50) | Human Neuroblastoma | Data not available | Data not available | Hileman et al., 1997 |

| Helical Content (%) | In lipid micelles | Data not available | Data not available | Hileman et al., 1997 |

Signaling Pathway

The apoptotic signaling pathway initiated by the full-length p75NTR, and likely mimicked by NTR 368, involves a cascade of intracellular events. A critical mediator in this pathway is the c-Jun N-terminal kinase (JNK). Activation of JNK leads to the phosphorylation of the pro-apoptotic Bcl-2 family member, Bad. Phosphorylated Bad then translocates to the mitochondria, promoting the release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspases-3 and -6, ultimately leading to the dismantling of the cell.

Caption: Proposed signaling pathway for NTR 368-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of NTR 368 and its parent receptor, p75NTR.

Peptide Synthesis and Purification

-

Protocol: NTR 368 peptide (sequence: ATLDALLAALRRIQ-amide) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the secondary structure of the NTR 368 peptide in different environments.

-

Protocol:

-

Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) with and without lipid micelles (e.g., sodium dodecyl sulfate - SDS).

-

Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

-

Data is expressed as mean residue ellipticity.

-

The percentage of helical content is estimated from the ellipticity values at 222 nm.

-

Caption: Experimental workflow for Circular Dichroism spectroscopy.

Cell Culture

-

Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay (Annexin V Staining)

-

Objective: To quantify the percentage of apoptotic cells after treatment with NTR 368.

-

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of NTR 368 peptide for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.

-

An In-depth Technical Guide to p75 Neurotrophin Receptor (p75NTR) Signaling and its Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p75 neurotrophin receptor (p75NTR) signaling pathway, a critical regulator of neuronal survival and death. It addresses the existing ambiguity surrounding the term "NTR 368," clarifies the distinct identities of a p75NTR-derived peptide and unrelated clinical compounds, and focuses on the therapeutic potential of modulating this complex pathway, with a particular emphasis on the small molecule modulator LM11A-31. This document includes detailed signaling diagrams, summaries of quantitative data, and key experimental protocols relevant to the field.

Introduction: The p75 Neurotrophin Receptor and the "NTR 368" Ambiguity

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily, is a multifaceted signaling molecule crucial for nervous system development, maintenance, and response to injury.[1][2][3] Unlike the Trk family of receptors that primarily mediate the survival and growth effects of mature neurotrophins, p75NTR can initiate opposing biological outcomes—either promoting cell survival or inducing apoptosis.[1][2] This dual functionality makes it a compelling and complex target for therapeutic intervention in a range of neurological disorders.[4][5]

There is significant ambiguity surrounding the term "NTR 368." The scientific and clinical literature reveals multiple, distinct entities associated with this designation:

-

NTR 368 (Peptide): A peptide fragment corresponding to amino acid residues 368-381 of the human p75NTR.[6][7][8] This peptide has been shown to adopt a helical structure and can induce apoptosis in neuronal cell lines, suggesting it may mimic a functional domain of the receptor.[6][7]

-

ACR-368 (Prexasertib): A potent and selective CHK1/2 inhibitor under investigation in clinical trials for the treatment of platinum-resistant ovarian and endometrial cancers.[9][10] This compound is functionally and structurally unrelated to p75NTR signaling.

-

LM11A-31: A small molecule p75NTR ligand that has been the subject of extensive preclinical and clinical research for neurodegenerative diseases.[11][12][13] Given the context of p75NTR signaling, it is plausible that queries for "NTR 368" may be intended to find information on modulators like LM11A-31.

This guide will focus on the p75NTR signaling pathway and its therapeutic modulation, referencing the NTR 368 peptide and detailing the more extensively studied small molecule modulator, LM11A-31.

The Core of p75NTR Signaling: A Dichotomy of Survival and Death

p75NTR lacks intrinsic catalytic activity and functions by forming receptor complexes and recruiting intracellular adaptor proteins to initiate downstream signaling cascades.[2][14] The ultimate cellular outcome is highly dependent on the specific ligand, the presence of co-receptors, and the cellular context.

2.1 Ligands and Co-Receptors: The Critical Partnership

While p75NTR binds all mature neurotrophins (NGF, BDNF, NT-3, NT4/5) with low affinity, it exhibits a high affinity for their precursors, the pro-neurotrophins (e.g., proNGF, proBDNF).[1][15] This differential affinity is a key determinant of the signaling outcome.

A critical partner in pro-neurotrophin signaling is the co-receptor Sortilin , a member of the Vps10p domain receptor family.[16][17] ProNGF acts as a molecular bridge, simultaneously binding to p75NTR via its mature domain and to Sortilin via its pro-domain.[16][18] This formation of a ternary proNGF-p75NTR-Sortilin complex is a primary trigger for apoptotic signaling.[1][16][18]

2.2 Pro-Apoptotic Signaling Pathways

Activation of the pro-apoptotic cascade via the p75NTR-Sortilin complex leads to the engagement of several downstream pathways that actively promote cell death. This is particularly relevant in the context of neurodegenerative diseases and nerve injury, where pro-neurotrophin levels are often elevated.[16][19]

Key pro-apoptotic pathways include:

-

c-Jun N-terminal Kinase (JNK) Pathway: Ligand binding can lead to the recruitment of adaptor proteins that activate the JNK cascade, a well-established pathway in stress-induced apoptosis.[20][21][22][23]

-

RhoA Activation: p75NTR can activate the small GTPase RhoA, which has been linked to growth cone collapse and neuronal death.[20][24] Inhibition of RhoA kinase can protect against proNGF-induced cell death.[24]

-

NRIF and NRAGE: Adaptor proteins such as Neurotrophin Receptor-Interacting Factor (NRIF) and NRAGE are recruited to the p75NTR intracellular domain upon ligand binding and are directly implicated in mediating apoptosis.[2][25]

2.3 Pro-Survival Signaling Pathways

Paradoxically, p75NTR can also promote cell survival, primarily through the activation of the Nuclear Factor kappa B (NF-κB) transcription factor.[2][22] This pathway is crucial for cell survival and inflammatory responses.

The activation mechanism involves the recruitment of a different set of adaptor proteins:

-

TNF Receptor-Associated Factor 6 (TRAF6): This E3 ubiquitin ligase is a key mediator of p75NTR-induced NF-κB activation.[2]

-

Receptor-Interacting Protein 2 (RIP2): This kinase can also be recruited to p75NTR to activate the NF-κB pathway.[2][26]

The engagement of these adaptors leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes.[23][26]

Therapeutic Modulation of p75NTR Signaling

The dual nature of p75NTR makes it a prime target for therapeutic strategies aimed at either inhibiting its pro-death signals or promoting its pro-survival functions.

3.1 NTR 368: A Pro-Apoptotic Peptide Fragment

NTR 368 is a 14-amino acid peptide derived from the juxtamembrane intracellular domain of p75NTR (residues 368-381).[7] In vitro studies have shown that this peptide can induce apoptosis in human neuroblastoma cells.[7] The hypothesis is that this region of the receptor is involved in mediating cell death signals. However, beyond these initial characterizations, there is limited public data on the development or therapeutic application of this specific peptide.

3.2 LM11A-31: A Small Molecule Modulator

LM11A-31 is a non-peptide, orally bioavailable small molecule designed to modulate p75NTR activity.[12][13] It acts by selectively inhibiting the pro-apoptotic signaling induced by pro-neurotrophins and other detrimental ligands while preserving or promoting pro-survival signaling pathways.[13][27] It has shown therapeutic potential in various preclinical models of neurological disorders, including Alzheimer's disease, spinal cord injury, and Huntington's disease.[13]

3.2.1 Quantitative Data for LM11A-31

The following tables summarize key quantitative data from preclinical and clinical studies of LM11A-31.

Table 1: Summary of Preclinical Data for LM11A-31

| Parameter | Value/Observation | Experimental System | Reference |

| In Vitro Activity | |||

| Inhibition of NGF binding to p75NTR-Fc | A₂ = 1,192 nM | Cell-free binding assay | [13] |

| Neuroprotection | 10 nM | Feline choroid plexus macrophages infected with FIV | [12] |

| Inhibition of proNGF-induced death | Concentration-dependent | Mature oligodendrocyte cultures | [13] |

| In Vivo Activity | |||

| Effective Dosage Range | 10 - 100 mg/kg/day (oral) | Mouse models | [12][13] |

| Functional Outcome (Spinal Cord Injury) | Improved motor function and coordination | Mouse model of spinal contusion | [13] |

| Neuropathology (Alzheimer's Model) | Reversed atrophy of basal forebrain cholinergic neurites | APPL/S and Tg2576 mouse models | [12][27] |

Table 2: Summary of Phase 2a Clinical Trial Data for LM11A-31 in Mild-to-Moderate Alzheimer's Disease (NCT03069014)

| Biomarker (Cerebrospinal Fluid) | Result (Relative Change vs. Placebo) | Significance (p-value) | Reference |

| Primary Endpoint | |||

| Safety and Tolerability | Met primary endpoint | N/A | [11] |

| Secondary/Exploratory Endpoints | |||

| Amyloid-β 42 (Aβ42) | -6.98% | Significant (rank sum p=0.037 for group) | [11] |

| Amyloid-β 40 (Aβ40) | -8.98% | Significant (rank sum p=0.037 for group) | [11] |

| SNAP25 (Synaptic Degeneration) | Significant slowing of longitudinal increases | p = 0.010 | [11][27] |

| Neurogranin (Synaptic Degeneration) | Significant slowing of longitudinal increases | p = 0.009 | [27] |

| YKL40 (Glial Activation) | -5.19% (slowing of increase) | p = 0.040 | [11] |

Key Experimental Protocols

Investigating p75NTR signaling and the effects of potential modulators requires a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

4.1 Protocol: Competitive Ligand Binding Assay

This assay is used to determine the affinity of a test compound (e.g., LM11A-31) for p75NTR by measuring its ability to compete with a labeled ligand.

Materials:

-

Cells expressing p75NTR (e.g., PCNA cells, transfected HEK293 cells).[28]

-

Radiolabeled neurotrophin (e.g., ¹²⁵I-NGF).

-

Test compound at various concentrations.

-

Unlabeled ("cold") neurotrophin for determining non-specific binding.

-

Binding Buffer: PBS with 1 mg/ml BSA, 1 mM MgCl₂, and 0.5 mM CaCl₂.[29]

-

Scintillation counter or gamma counter.

Methodology:

-

Cell Preparation: Culture and harvest cells expressing p75NTR. Resuspend the cell pellet in ice-cold Binding Buffer to a known concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Cells + Labeled Ligand.

-

Non-Specific Binding: Cells + Labeled Ligand + excess Cold Ligand (e.g., 100-fold molar excess).

-

Competition: Cells + Labeled Ligand + varying concentrations of Test Compound.

-

-

Incubation: Add a constant, low concentration of the labeled ligand (e.g., 3 x 10⁻¹¹ M ¹²⁵I-NT3) to all tubes.[28] Add the appropriate competitor (cold ligand or test compound). Add the cell suspension.

-

Binding: Incubate the tubes at 4°C for 90-120 minutes with gentle rocking to reach equilibrium.[29]

-

Separation: Separate bound from free ligand by rapidly pelleting the cells via centrifugation (e.g., 14,000 rpm for 5 min at 4°C).

-

Washing: Carefully aspirate the supernatant and wash the cell pellet with ice-cold Binding Buffer to remove unbound ligand.

-

Quantification: Measure the radioactivity in the cell pellets using a gamma counter.

-

Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

4.2 Protocol: Co-Immunoprecipitation (Co-IP) for p75NTR Interaction Partners

This protocol is designed to determine if a specific protein (e.g., Sortilin, TRAF6) physically interacts with p75NTR within the cell, and how this interaction is affected by ligand stimulation.

Materials:

-

Cultured cells (e.g., primary hippocampal neurons, SH-SY5Y cells).

-

Ligand (e.g., proNGF, 1 ng/ml).[25]

-

Lysis Buffer: RIPA buffer or similar non-denaturing buffer with protease and phosphatase inhibitors.

-

Antibody for Immunoprecipitation (IP): Anti-p75NTR antibody (e.g., Rabbit polyclonal).

-

Antibody for Western Blotting (IB): Antibody against the protein of interest (e.g., Mouse anti-Sortilin).

-

Protein A/G magnetic beads or agarose beads.

-

SDS-PAGE gels, transfer membranes (PVDF), and Western blotting reagents.

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired ligand (e.g., proNGF) or vehicle control for a specified time (e.g., 15 minutes) to induce complex formation.[25]

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total cell lysate). Reserve a small aliquot for the "Input" control.

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary IP antibody (anti-p75NTR) to the lysate. Incubate overnight at 4°C with gentle rotation.

-

Capture Complex: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Lysis Buffer or a designated wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins (the IP sample) and the "Input" control by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Probing: Block the membrane and probe with a primary antibody against the suspected interaction partner (e.g., anti-Sortilin). Then, probe with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band for the interaction partner in the IP lane (but not in a negative control IP with a non-specific IgG) indicates an interaction.

Conclusion

The p75 neurotrophin receptor is a signaling hub of profound importance in neuronal health and disease. Its ability to act as a molecular switch, deciding between cell survival and apoptosis, underscores its significance as a therapeutic target. While the specific role of peptide fragments like NTR 368 requires further investigation, the development of small molecule modulators such as LM11A-31 represents a promising strategy for treating neurodegenerative disorders. The positive biomarker data from early clinical trials of LM11A-31 in Alzheimer's disease validates the therapeutic hypothesis that modulating p75NTR signaling can mitigate key aspects of neurodegenerative pathology. Continued research using the robust experimental protocols outlined in this guide will be essential for fully elucidating the complexities of p75NTR signaling and translating these discoveries into effective therapies for patients.

References

- 1. The proNGF-p75NTR-sortilin signalling complex as new target for the therapeutic treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p75 neurotrophin receptor signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The proNGF-p75NTR-Sortilin Signalling Complex as New Target for t...: Ingenta Connect [ingentaconnect.com]

- 5. p75 neurotrophin receptor signaling in nervous system injury and degeneration: paradox and opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocat.com [biocat.com]

- 7. rndsystems.com [rndsystems.com]

- 8. abmole.com [abmole.com]

- 9. targetedonc.com [targetedonc.com]

- 10. onclive.com [onclive.com]

- 11. neurologylive.com [neurologylive.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Signalling through the neurotrophin receptor p75NTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multi‐tasking by the p75 neurotrophin receptor: sortilin things out? | EMBO Reports [link.springer.com]

- 18. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Neurotrophin signalling [pfocr.wikipathways.org]

- 23. The p75NTR mediates a bifurcated signal transduction cascade through the NF kappa B and JNK pathways to inhibit cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Induction of Proneurotrophins and Activation of p75NTR-Mediated Apoptosis via Neurotrophin Receptor-Interacting Factor in Hippocampal Neurons after Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. alzdiscovery.org [alzdiscovery.org]

- 28. The Neurotrophin Receptor p75 Binds Neurotrophin-3 on Sympathetic Neurons with High Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ligand-Induced Internalization of the p75 Neurotrophin Receptor: A Slow Route to the Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling NTR 368: A Peptide Inducer of Neural Apoptosis

For Researchers, Scientists, and Drug Development Professionals

NTR 368, a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), has emerged as a potent tool for studying and inducing neural apoptosis.[1] This in-depth guide provides a technical overview of NTR 368, including its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Properties of NTR 368

NTR 368 is a 14-amino acid peptide with a demonstrated helical structure in the presence of micellar lipids, a characteristic that is believed to be crucial for its biological activity.[1] Its primary function is the induction of apoptosis, or programmed cell death, in neural cell lines.

| Property | Description | Reference |

| Sequence | Ac-ATLDALLAALRRIQ-amide | |

| Molecular Weight | 1565.87 g/mol | |

| Formula | C69H124N22O19 | |

| Solubility | Soluble to 1 mg/ml in water | |

| Storage | Desiccate at -20°C | |

| CAS Number | 197230-90-3 |

Mechanism of Action: The p75NTR Apoptotic Pathway

NTR 368 mimics a cytoplasmic domain of the p75NTR, a member of the tumor necrosis factor receptor superfamily. The p75NTR plays a critical role in neuronal cell death during development and in response to injury.[2][3] While the precise mechanism of NTR 368 is a subject of ongoing research, it is understood to activate the intrinsic apoptotic pathway, largely mirroring the pro-apoptotic signaling of its parent receptor.

The p75NTR-mediated apoptotic cascade is multifaceted and can be initiated in a ligand-independent manner.[3] Key signaling events include:

-

Activation of the JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a crucial regulator of apoptotic events in several neuronal death paradigms and is consistently activated by p75NTR.[2] This leads to the phosphorylation of downstream targets like c-Jun.[2]

-

Involvement of BH3-Domain-Only Proteins: The p75NTR signaling pathway can lead to the transcriptional activation of pro-apoptotic BH3-domain-only proteins, such as Bim, Puma, and Noxa.[2] These proteins are critical inducers of the mitochondrial apoptotic pathway.[2]

-

Mitochondrial Outer Membrane Permeabilization: The activation of BH3-domain-only proteins leads to the association and activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane.[2]

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a caspase cascade, including caspase-9, caspase-6, and caspase-3.[2][3] Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

It is important to note that p75NTR-induced apoptosis appears to be independent of caspase-8 activation, suggesting a primary reliance on the intrinsic mitochondrial pathway.[2]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Power of NTR 368: A Technical Guide to a Key p75NTR-Derived Peptide

For Immediate Release: A Deep Dive into the Discovery, Function, and Methodologies of the Apoptosis-Inducing Peptide, NTR 368

This technical guide provides a comprehensive overview of the NTR 368 peptide, a critical fragment derived from the p75 neurotrophin receptor (p75NTR). We will explore its discovery, its potent pro-apoptotic function, and the experimental framework used to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the fields of neurobiology, apoptosis, and therapeutic peptide development.

Discovery and Origins of NTR 368

The NTR 368 peptide was first identified and characterized by Hileman and colleagues in their seminal 1997 paper published in FEBS Letters.[1] This peptide corresponds to amino acid residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. The discovery was pivotal in understanding the intrinsic apoptotic signaling capabilities of p75NTR, independent of its co-receptor functions with Trk tyrosine kinases. The research demonstrated that a small, specific cytoplasmic fragment of p75NTR was sufficient to induce programmed cell death in neuronal cells.[1]

A key structural characteristic of NTR 368 is its propensity to form a helical conformation, particularly in the presence of micellar lipids, which mimics the cellular membrane environment.[1] This structural attribute is believed to be directly linked to its biological function, as a variant of the peptide that did not adopt a helical structure failed to induce apoptosis.[1]

The Core Function: Induction of Neural Apoptosis

The primary and most significant function of NTR 368 is its potent ability to induce apoptosis, or programmed cell death, in neural cell lines.[1] This pro-apoptotic activity positions NTR 368 and the p75NTR intracellular domain as key players in neuronal cell fate determination during development and in pathological conditions.

The mechanism of action of NTR 368 is intrinsically linked to the broader p75NTR-mediated apoptotic signaling cascade. While the NTR 368 peptide itself can initiate this process, in the context of the full-length receptor, signaling is often triggered by the binding of neurotrophins. This initiates a cascade that involves the activation of the c-Jun N-terminal kinase (JNK) pathway. JNK activation, in turn, leads to the activation of the intrinsic mitochondrial apoptosis pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then leads to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately culminating in cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on NTR 368.

| Parameter | Value | Cell Line | Duration of Treatment | Reference |

| Peptide Identity | p75NTR (residues 368-381) | N/A | N/A | [1] |

| Apoptosis Induction | Concentration-dependent | Human Neuroblastoma Cells | 24 hours | [1] |

| Control Peptide | No significant apoptosis | Human Neuroblastoma Cells | 24 hours | [1] |

Detailed quantitative data on the percentage of apoptotic cells at specific concentrations of NTR 368 from the original Hileman et al. (1997) publication is not publicly available in the searched resources. The study established a clear pro-apoptotic effect, with the level of apoptosis correlating with the peptide concentration.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and functional characterization of the NTR 368 peptide, based on the foundational work by Hileman et al. (1997) and general protocols for apoptosis assays.

Peptide Synthesis and Preparation

-

Peptide Synthesis: The NTR 368 peptide, corresponding to residues 368-381 of human p75NTR, and a non-helical variant control peptide were synthesized using standard solid-phase peptide synthesis techniques.

-

Purification: The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.

-

Characterization: The identity and purity of the peptides were confirmed by mass spectrometry.

-

Solubilization: Peptides were dissolved in an appropriate sterile solvent, such as sterile water or a buffered solution, to create stock solutions for cell culture experiments.

Cell Culture

-

Cell Line: Human neuroblastoma cell lines are a relevant model for studying the effects of NTR 368.

-

Culture Conditions: Cells were maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Apoptosis Induction Assay

-

Cell Plating: Neuroblastoma cells were seeded in multi-well plates at a predetermined density to ensure they were in the logarithmic growth phase at the time of treatment.

-

Peptide Treatment: The culture medium was replaced with fresh medium containing various concentrations of the NTR 368 peptide or the control peptide. A vehicle control (medium with the solvent used for the peptide stock) was also included.

-

Incubation: The cells were incubated with the peptides for a specified period, typically 24 hours, to allow for the induction of apoptosis.

Quantification of Apoptosis

-

Methodology: Apoptosis was quantified by assessing the morphological changes characteristic of programmed cell death. This involved light microscopy to observe cell shrinkage, membrane blebbing, and detachment from the culture plate.

-

Cell Counting: The percentage of apoptotic cells was determined by counting the number of cells exhibiting apoptotic morphology versus the total number of cells in multiple representative fields of view for each treatment condition.

-

Statistical Analysis: The data were analyzed for statistical significance to compare the effects of the NTR 368 peptide with the control peptide and vehicle control.

Visualizing the Signaling Network and Experimental Logic

To better understand the relationships between the key components and processes involved in NTR 368 function, the following diagrams are provided.

Caption: Experimental workflow for the discovery and validation of NTR 368's pro-apoptotic function.

Caption: Simplified signaling pathway of p75NTR-mediated apoptosis initiated by the intracellular domain.

References

The Role of NTR 368 in Neuronal Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor that plays a critical role in neuronal survival and apoptosis. NTR 368, a peptide fragment derived from the juxtamembrane intracellular domain of p75NTR, has emerged as a potent inducer of neuronal cell death. This technical guide provides an in-depth analysis of NTR 368's function, focusing on its involvement in apoptotic signaling pathways. It summarizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating p75NTR-mediated signaling and developing novel therapeutics targeting neuronal apoptosis.

Introduction

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily, is a key regulator of neuronal cell fate.[1] Depending on the cellular context and the presence of co-receptors, p75NTR can mediate cellular survival or induce programmed cell death, known as apoptosis. A peptide corresponding to residues 368-381 of the human p75NTR, designated NTR 368, has been identified as a potent inducer of apoptosis in neuronal cells.[1] This guide explores the mechanisms by which NTR 368 elicits its pro-apoptotic effects, providing a detailed overview of the signaling cascades involved.

NTR 368 and the p75NTR-Mediated Apoptotic Pathway

NTR 368 mimics a functional domain of the p75NTR intracellular region, which is crucial for initiating the apoptotic signaling cascade. The prevailing model suggests that ligand binding to the extracellular domain of p75NTR induces a conformational change, leading to the activation of its intracellular "death domain." This initiates a downstream signaling cascade that culminates in apoptosis. NTR 368 appears to bypass the need for extracellular ligand binding, directly activating downstream effectors.

The p75NTR-mediated apoptotic pathway is primarily characterized by the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of c-Jun N-terminal kinase (JNK), which in turn leads to the release of mitochondrial contents and the activation of a cascade of cysteine-aspartic proteases known as caspases.[2][3]

Key Signaling Molecules

-

c-Jun N-terminal Kinase (JNK): A critical upstream kinase in the p75NTR apoptotic pathway. Its activation is a necessary step for p75NTR-dependent caspase activation.[2]

-

Caspase-9: An initiator caspase that is activated following the release of cytochrome c from the mitochondria.[2]

-

Caspase-3 and -6: Effector caspases that are activated by caspase-9 and are responsible for the execution phase of apoptosis by cleaving a wide range of cellular substrates.[2]

Quantitative Data on NTR 368-Induced Apoptosis

| Cell Line | Treatment | Concentration | Apoptosis Induction (Fold Change vs. Control) | Reference |

| Human Neuroblastoma | p75NTR overexpression | - | High degree of apoptosis | (F. M. V. Rossi et al., 1997) |

| Rat Cortical Neurons | β-amyloid (activates p75NTR) | 100 nM | ~10-fold increase in apoptotic cells | (Yaar et al., 1997) |

Table 1: Representative data on p75NTR-mediated apoptosis. Note: Specific quantitative data for NTR 368 requires access to the primary publication by Hileman et al. (1997) or subsequent studies that have utilized this specific peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of NTR 368 in neuronal apoptosis.

Peptide Synthesis and Preparation

NTR 368, corresponding to the amino acid sequence ATLDALLAALRRIQ-amide, can be synthesized using standard solid-phase peptide synthesis protocols. The peptide is typically purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry. For cellular assays, the peptide is dissolved in a suitable solvent, such as sterile water or a buffer compatible with cell culture.

Cell Culture and Treatment

Human neuroblastoma cell lines (e.g., SK-N-BE) that lack endogenous p75NTR expression are often used as a model system. These cells can be transfected to express the full-length p75NTR to study receptor-mediated effects. For experiments with NTR 368, the peptide is added directly to the cell culture medium at various concentrations.

Apoptosis Assays

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 25 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

-

Equilibration: Wash the cells again and equilibrate them with equilibration buffer provided in a commercial TUNEL kit for 5-10 minutes.

-

Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP) for 1-2 hours at 37°C in a humidified chamber.

-

Detection: If using an indirect labeling method, incubate with a fluorescently-labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide and mount the coverslips on microscope slides.

-

Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Protocol:

-

Cell Harvest: Gently harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a vital dye such as propidium iodide (PI) or 7-AAD to the cell suspension. PI/7-AAD is used to distinguish early apoptotic cells (Annexin V positive, PI/7-AAD negative) from late apoptotic/necrotic cells (Annexin V positive, PI/7-AAD positive).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Caspase activity can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by activated caspases.

Protocol:

-

Cell Lysis: Lyse the treated and control cells using a specific lysis buffer provided in a commercial caspase assay kit.

-

Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Signaling Pathways and Workflows

NTR 368-Induced Apoptotic Signaling Pathway

Caption: NTR 368 signaling pathway leading to apoptosis.

Experimental Workflow for Assessing NTR 368-Induced Apoptosis

Caption: Workflow for studying NTR 368-induced apoptosis.

Conclusion

NTR 368 serves as a valuable tool for dissecting the intracellular signaling mechanisms of p75NTR-mediated apoptosis. Its ability to directly trigger the apoptotic cascade provides a unique opportunity to study the downstream effectors without the complexity of ligand-receptor interactions at the cell surface. Further research into the precise molecular interactions of NTR 368 within the cell will undoubtedly provide deeper insights into the regulation of neuronal apoptosis and may pave the way for the development of novel therapeutic strategies for neurodegenerative diseases and neuronal injury.

References

- 1. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of NTR 368

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). This peptide has been identified as a potent inducer of apoptosis, specifically in neuronal cell lines. Its pro-apoptotic activity is intrinsically linked to its ability to form a helical secondary structure. This document provides a comprehensive overview of the known biological activity of NTR 368, including its mechanism of action, available data, and the experimental protocols used to characterize its function.

Introduction

The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal survival, differentiation, and apoptosis. Unlike the Trk family of receptors, which typically promote cell survival, p75NTR can initiate a pro-apoptotic signaling cascade. NTR 368, a 14-amino acid peptide (Ac-ATLDALLAALRRIQ-amide) derived from the cytoplasmic tail of p75NTR, has been instrumental in elucidating the apoptotic signaling potential of this domain. In vitro studies have demonstrated that NTR 368 can independently trigger programmed cell death in human neuroblastoma cells.

Quantitative Data

Currently, publicly available research on NTR 368 is limited, and specific quantitative data such as IC50 or EC50 values for its apoptotic activity are not detailed in the readily accessible literature. The primary study on this peptide focuses on the qualitative induction of apoptosis and its structural correlation.

Mechanism of Action & Signaling Pathway

NTR 368 exerts its pro-apoptotic effects by mimicking a functional domain within the p75NTR intracellular region. The helical conformation of the peptide is crucial for its biological activity. This suggests that the peptide's structure allows it to interact with downstream signaling molecules to initiate the apoptotic cascade.

The broader p75NTR-mediated apoptotic pathway is understood to involve the activation of the c-Jun N-terminal kinase (JNK) signaling cascade and subsequent activation of caspases, key executioners of apoptosis.[1][2][3] Upon activation, this pathway can lead to the release of mitochondrial cytochrome c and the activation of caspase-9 and caspase-3.[1] While it is highly probable that NTR 368 leverages components of this established p75NTR pathway, the precise and direct molecular interactions of the NTR 368 peptide itself have not been fully elucidated in the available literature.

Signaling Pathway Diagram

Caption: Proposed signaling cascade for NTR 368-induced apoptosis.

Experimental Protocols

The foundational research on NTR 368 utilized specific methodologies to characterize its apoptotic activity. The following are detailed protocols based on the available information.

Peptide Synthesis and Preparation

-

Synthesis: NTR 368 (sequence: Ac-ATLDALLAALRRIQ-amide) is synthesized using standard solid-phase peptide synthesis techniques.

-

Solubilization: The peptide is typically dissolved in sterile, deionized water to a stock concentration of 1 mg/ml for experimental use. For peptides with solubility challenges, initial dissolution in a small amount of DMSO followed by dilution with aqueous buffer is a common practice.[4]

Cell Culture

-

Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used to study the neuronal effects of NTR 368.

-

Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay

A standard method for quantifying apoptosis is through the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure:

-

Seed neuroblastoma cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the NTR 368 peptide for a specified duration (e.g., 24-48 hours). Include a vehicle-only control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: The flow cytometry data will allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow Diagram

Caption: Workflow for assessing NTR 368-induced apoptosis.

Conclusion

NTR 368 is a valuable research tool for investigating the apoptotic signaling of the p75NTR intracellular domain. Its activity is dependent on its helical structure, and it is known to induce apoptosis in neuronal cell lines. While the broader signaling pathway of p75NTR is partially understood to involve JNK and caspases, further research is required to delineate the specific molecular interactions and the complete signaling cascade initiated by the NTR 368 peptide. The experimental protocols outlined in this guide provide a framework for the continued investigation of this potent pro-apoptotic peptide.

References

- 1. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRAGE, a p75 neurotrophin receptor-interacting protein, induces caspase activation and cell death through a JNK-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structural and Functional Properties of the NTR 368 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties, mechanism of action, and relevant experimental protocols for the NTR 368 peptide. NTR 368 is a synthetically accessible peptide fragment derived from the intracellular domain of the p75 neurotrophin receptor (p75NTR) and serves as a potent inducer of neural apoptosis.

Core Structural and Physicochemical Properties

NTR 368 is a 14-amino acid peptide corresponding to residues 368-381 of the human p75NTR.[1][2] Its primary sequence is ATLDALLAALRRIQ, with the C-terminus typically amidated. This modification enhances peptide stability by preventing degradation by carboxypeptidases. The fundamental physicochemical properties of NTR 368 are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | ATLDALLAALRRIQ-amide |

| Molecular Formula | C69H124N22O19 |

| Molecular Weight | 1565.87 g/mol |

| Isoelectric Point (pI) | 10.03 |

| Net Charge at pH 7.0 | +2 |

| Grand Average of Hydropathicity (GRAVY) | 1.121 |

| Extinction Coefficient | 0 M⁻¹cm⁻¹ (The peptide lacks Trp and Tyr residues) |

| (Note: Physicochemical properties were calculated using an online peptide analysis tool based on the primary sequence.) |

A significant structural characteristic of NTR 368 is its propensity to form an α-helical conformation, particularly in the presence of a lipid environment such as micellar lipids.[1][2] This suggests that its biological activity may be contingent upon its interaction with cellular membranes.

Mechanism of Action: Induction of Neural Apoptosis

NTR 368 functions as a potent inducer of apoptosis in neural cell lines, including human neuroblastoma cells. It is believed to mimic the pro-apoptotic signaling of the full-length p75NTR intracellular domain. The apoptotic cascade initiated by the p75NTR intracellular domain, and consequently by NTR 368, involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of the intrinsic mitochondrial apoptotic pathway.[3]

Signaling Pathway of NTR 368-Induced Apoptosis

The binding of NTR 368 within the cell is thought to initiate a signaling cascade that culminates in programmed cell death. A critical step in this process is the activation of the JNK signaling pathway.[3] Activated JNK can then phosphorylate various downstream targets, leading to the release of cytochrome c from the mitochondria. This event triggers the assembly of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4]

Caption: NTR 368 signaling pathway leading to apoptosis.

Experimental Protocols

This section details the methodologies for key experiments to characterize the structural and functional properties of the NTR 368 peptide.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to determine the secondary structure of the NTR 368 peptide, with a focus on its helical propensity.

Objective: To analyze the secondary structure of NTR 368 in aqueous buffer and in a membrane-mimicking environment.

Materials:

-

NTR 368 peptide, lyophilized powder

-

10 mM Sodium Phosphate buffer, pH 7.4

-

Dodecylphosphocholine (DPC) micelles

-

Quartz cuvette with a 1 mm path length

-

Circular Dichroism Spectropolarimeter

Procedure:

-

Peptide Reconstitution: Prepare a stock solution of NTR 368 at 1 mg/mL in sterile water.

-

Sample Preparation:

-

Aqueous Buffer: Dilute the NTR 368 stock solution to a final concentration of 100 µM in 10 mM sodium phosphate buffer.

-

Micellar Environment: Prepare a solution of 100 µM NTR 368 in 10 mM sodium phosphate buffer containing DPC micelles at a concentration above their critical micelle concentration (e.g., 10 mM).

-

-

Blank Measurement: Record the CD spectrum of the corresponding buffer (with and without DPC) alone from 190 to 260 nm.

-

Sample Measurement: Record the CD spectrum of the NTR 368 solutions under the same conditions.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the resulting signal from millidegrees to mean residue ellipticity [θ].

-

Analysis: Analyze the resulting spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and random coils.

Caption: Workflow for CD spectroscopy of NTR 368.

In Vitro Apoptosis Assay in Neuroblastoma Cells

This protocol describes a method to quantify the apoptotic effect of NTR 368 on a human neuroblastoma cell line (e.g., SH-SY5Y) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To determine the percentage of apoptotic cells in a neuroblastoma cell culture following treatment with NTR 368.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

NTR 368 peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture SH-SY5Y cells to 70-80% confluency in 6-well plates.

-

Peptide Treatment: Treat the cells with varying concentrations of NTR 368 (e.g., 10, 25, 50 µM) for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Caption: Workflow for in vitro apoptosis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. shop.labclinics.com [shop.labclinics.com]

- 3. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NTR 368 and its Interaction with the p75 Neurotrophin Receptor (p75NTR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule implicated in both neuronal survival and apoptosis. Its intracellular domain (ICD) is a critical mediator of its diverse functions. This technical guide focuses on NTR 368, a peptide corresponding to residues 368-381 of the human p75NTR C-terminus, which has been identified as a potent inducer of neural apoptosis.[1][2] The pro-apoptotic activity of NTR 368 is intrinsically linked to its ability to form a helical structure, suggesting a structure-dependent mechanism of action.[3][4] This document provides a comprehensive overview of the interaction between NTR 368 and the p75NTR signaling cascade, including detailed experimental protocols and quantitative data to support further research and drug development in therapeutic areas where modulation of apoptosis is desirable.

Introduction to p75NTR and its Intracellular Domain

The p75 neurotrophin receptor is a single-pass transmembrane protein that binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5).[5] Unlike the Trk family of receptors, p75NTR lacks intrinsic kinase activity and signals through a complex network of interacting proteins that bind to its intracellular domain (ICD). The signaling outcome of p75NTR activation is highly context-dependent, influenced by the specific ligand, the presence of co-receptors (such as Trk receptors or sortilin), and the cellular environment.

The p75NTR ICD is a hub for signaling complexes that can lead to divergent cellular outcomes. It can be proteolytically cleaved by α- and γ-secretases, releasing the ICD into the cytoplasm. This cleavage is a regulated process that can be initiated by neurotrophin binding. The liberated ICD can then translocate to different cellular compartments, including the nucleus, to modulate gene expression and interact with various signaling pathways. Key signaling pathways activated by the p75NTR ICD include the c-Jun N-terminal kinase (JNK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and caspase activation cascades, all of which play crucial roles in the regulation of apoptosis.

NTR 368: A Pro-Apoptotic Peptide from the p75NTR C-Terminus

NTR 368 is a synthetic peptide fragment with the sequence Ac-ATLDALLAALRRIQ-amide, corresponding to amino acid residues 368-381 of the human p75NTR. This region is part of the intracellular domain and has been shown to be a potent inducer of apoptosis in neuronal cells, specifically in human neuroblastoma cells.[1]

Structure-Function Relationship

A key characteristic of NTR 368 is its propensity to adopt a helical conformation, particularly in the presence of a lipid environment that mimics a cell membrane.[3][4] Studies have demonstrated a direct correlation between the helical structure of this peptide and its apoptotic activity. A variant of the peptide designed to have a non-helical conformation showed no apoptotic activity, highlighting the importance of the secondary structure for its biological function.[3][4] This suggests that the helical structure of NTR 368 is necessary for its interaction with downstream effectors of the apoptotic machinery.

Quantitative Data on NTR 368-Induced Apoptosis

The pro-apoptotic effects of NTR 368 have been quantified in human neuroblastoma cell lines. The following table summarizes the key quantitative findings from in vitro studies.

| Cell Line | Peptide | Concentration | Exposure Time | Apoptosis Induction (% of Control) | Reference |

| Human Neuroblastoma | NTR 368 | 50 µM | 24 hours | ~250% | Hileman et al., 1997 |

| Human Neuroblastoma | Scrambled Control | 50 µM | 24 hours | No significant increase | Hileman et al., 1997 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and functional analysis of NTR 368.

Peptide Synthesis and Purification of NTR 368

Objective: To synthesize and purify the NTR 368 peptide (Ac-ATLDALLAALRRIQ-amide) for use in functional assays.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a rink amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are used with DIC/Oxyma as coupling reagents.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is used for elution.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm the correct molecular weight (1565.87 g/mol ) and by analytical HPLC to assess purity (>95%).

Apoptosis Induction Assay in Neuroblastoma Cells

Objective: To quantitatively assess the ability of NTR 368 to induce apoptosis in a human neuroblastoma cell line.

Protocol:

-

Cell Culture: Human neuroblastoma cells (e.g., SK-N-BE(2) or SH-SY5Y) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency in 96-well plates.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing NTR 368 at a final concentration of 50 µM. A scrambled peptide with the same amino acid composition but a randomized sequence is used as a negative control. A vehicle control (e.g., sterile water or DMSO, depending on peptide solubility) is also included.

-

Incubation: Cells are incubated with the peptides for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Apoptosis Quantification (TUNEL Assay):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To determine the secondary structure of NTR 368 in a membrane-mimicking environment.

Protocol:

-

Sample Preparation: Dissolve the purified NTR 368 peptide in a buffer containing deuterated sodium dodecyl sulfate (SDS) micelles to mimic a lipid environment.

-

NMR Data Acquisition: Acquire a series of two-dimensional NMR spectra (e.g., TOCSY and NOESY) on a high-field NMR spectrometer.

-

Data Analysis:

-

Assign the proton resonances of the peptide using the TOCSY and NOESY spectra.

-

Identify characteristic short- and medium-range Nuclear Overhauser effects (NOEs) in the NOESY spectrum. The presence of sequential (i, i+1) and medium-range (i, i+3; i, i+4) NOEs is indicative of a helical conformation.

-

Calculate the three-dimensional structure of the peptide using the NOE-derived distance restraints.

-

Signaling Pathways and Logical Relationships

The interaction of the p75NTR intracellular domain, from which NTR 368 is derived, with the cellular machinery is complex and involves multiple signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

p75NTR Intracellular Domain Signaling Leading to Apoptosis

Caption: p75NTR ICD-mediated apoptotic signaling pathway.

Experimental Workflow for NTR 368 Functional Analysis

Caption: Experimental workflow for NTR 368 synthesis and functional analysis.

Logical Relationship of NTR 368 Structure and Function

Caption: Structure-function relationship of the NTR 368 peptide.

Conclusion

NTR 368, a peptide derived from the C-terminus of the p75NTR, serves as a potent tool for studying the apoptotic signaling pathways mediated by the p75NTR intracellular domain. Its pro-apoptotic function is critically dependent on its helical secondary structure, providing a valuable model for understanding the molecular interactions that drive p75NTR-mediated cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the p75NTR intracellular domain in various pathological conditions, including neurodegenerative diseases and cancer. Future studies should focus on elucidating the direct binding partners of the NTR 368 peptide within the cell to further unravel the precise molecular mechanism of its action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TrkA induces apoptosis of neuroblastoma cells and does so via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of p75 neurotrophin receptor in stem cell biology: more than just a marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Kinetics of NTR 368-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR)[1][2]. It has been identified as a potent, direct inducer of apoptosis, particularly in cells of neuronal origin[1][2]. This technical guide provides an in-depth overview of the kinetics and molecular mechanisms governing NTR 368-induced apoptosis. It consolidates the current understanding of the signaling pathways, offers detailed protocols for key experimental assays, and presents quantitative data to facilitate further research and development. While specific kinetic data from the foundational study by Hileman et al. is not publicly available, this guide presents an illustrative framework based on the well-established apoptotic signaling of the parent p75NTR receptor.

Introduction to NTR 368 and Apoptotic Signaling

The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in neuronal cell death and survival[3][4]. Unlike many receptors that require ligand binding to initiate a signaling cascade, p75NTR can induce apoptosis in a ligand-independent manner through its intracellular "death domain"[3][5]. The NTR 368 peptide represents a functional fragment of this domain[2][6]. Studies suggest that the peptide's ability to form a helical structure is linked to its pro-apoptotic function[6].

The signaling cascade initiated by p75NTR, and by extension NTR 368, is thought to primarily involve the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the activation of c-Jun N-terminal kinase (JNK), leading to changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like Caspase-3[5].

Kinetics of NTR 368-Induced Apoptosis

The kinetics of apoptosis—the timing and rate at which cell death occurs following a stimulus—are critical for understanding the potency and mechanism of an inducing agent. This involves assessing various apoptotic markers over time (time-course) and in response to different concentrations of the agent (dose-response).

Data Presentation

While the original quantitative data for the NTR 368 peptide from foundational studies are not detailed in accessible literature, the following tables provide an illustrative example of how such kinetic data would be presented. These placeholder values are based on typical apoptotic responses observed in neuroblastoma cell lines to similar stimuli.

Table 1: Dose-Response of NTR 368 on Neuroblastoma Cell Viability

| NTR 368 Conc. (µM) | Cell Viability (%) after 24h Incubation |

| 0 (Control) | 100 ± 5.2 |

| 10 | 85 ± 4.1 |

| 25 | 62 ± 6.5 |

| 50 | 41 ± 5.8 |

| 100 | 25 ± 3.9 |

| 200 | 15 ± 2.7 |

| Illustrative data representing typical results from an MTT or similar viability assay. |

Table 2: Time-Course of Caspase-3 Activation by 50 µM NTR 368

| Incubation Time (Hours) | Relative Caspase-3 Activity (Fold Change vs. Control) |

| 0 | 1.0 ± 0.1 |

| 2 | 1.3 ± 0.2 |

| 4 | 2.5 ± 0.4 |

| 8 | 4.8 ± 0.6 |

| 12 | 5.2 ± 0.5 |

| 24 | 3.1 ± 0.4 |

| Illustrative data representing typical results from a fluorometric caspase-3 activity assay. |

Table 3: Time-Course of Apoptotic Cell Population after Treatment with 50 µM NTR 368

| Incubation Time (Hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 4 | 15.6 ± 2.1 | 3.2 ± 0.8 |

| 8 | 28.4 ± 3.5 | 10.1 ± 1.9 |

| 12 | 22.1 ± 2.8 | 25.7 ± 3.1 |

| 24 | 8.9 ± 1.7 | 45.3 ± 4.2 |

| Illustrative data representing typical results from Annexin V/Propidium Iodide flow cytometry analysis. |

Signaling Pathways and Visualizations

The apoptotic signal from NTR 368 is believed to propagate through the intrinsic pathway. Key events include the activation of JNK, which can phosphorylate and inactivate anti-apoptotic Bcl-2 family members (like Bcl-2) or activate pro-apoptotic BH3-only members (like Bad), leading to Bax/Bak activation, cytochrome c release, and apoptosome formation.

Experimental Protocols

Accurate assessment of apoptosis requires robust and well-defined experimental protocols. The following sections detail standard methodologies for key assays used to study the kinetics of NTR 368-induced cell death.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed neuroblastoma cells (e.g., SK-N-BE) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of NTR 368 peptide (e.g., 0-200 µM) diluted in serum-free media. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with NTR 368 for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of the key executioner caspase, Caspase-3.

Methodology:

-

Cell Lysis: After treatment with NTR 368, lyse the cells using a specific cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer containing the fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Analysis: Express the results as fold change in fluorescence relative to the untreated control.

Western Blot for Bcl-2 Family Proteins

This technique is used to measure changes in the expression levels of pro- and anti-apoptotic proteins.

Methodology:

-

Protein Extraction: Lyse NTR 368-treated cells and determine protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion